methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a thieno[2,3-c]pyridine core modified with a benzamido group, azepane-sulfonyl substituent, and a benzyl moiety. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O5S2.ClH/c1-37-29(34)26-24-15-18-31(19-21-9-5-4-6-10-21)20-25(24)38-28(26)30-27(33)22-11-13-23(14-12-22)39(35,36)32-16-7-2-3-8-17-32;/h4-6,9-14H,2-3,7-8,15-20H2,1H3,(H,30,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLBAZCNUJCPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core linked to an azepane-1-sulfonyl moiety and a benzyl group. Its unique structure contributes to its biological activity.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C₂₁H₂₆N₂O₅S₂·HCl
- CAS Number : 1215538-38-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function through:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways.
Potential Biological Pathways
- Antitumor Activity : Preliminary studies suggest that derivatives of thieno[2,3-c]pyridine exhibit antitumor properties by inhibiting cell proliferation in cancer cell lines.
- Cell Cycle Regulation : Research indicates that some derivatives can induce cell cycle arrest in the G0/G1 phase, thereby reducing the number of proliferating cells.
Antitumor Studies
A study evaluated the antitumor effects of related thieno[3,2-b]pyridine derivatives on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results demonstrated significant growth inhibition in cancer cells with minimal impact on non-tumorigenic cells (MCF-12A) .
| Compound | GI50 (μM) | Effect on MDA-MB-231 | Effect on MCF-12A |
|---|---|---|---|
| Compound 2e | 13 | Decreased cell number | Minimal effect |
Case Studies
-
In Vivo Studies :
- Compound 2e showed a reduction in tumor size using the chick chorioallantoic membrane (CAM) model.
- The study indicated that the compound significantly decreased viable cell counts and altered the cell cycle profile.
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thienopyridine derivatives. While they share structural similarities, variations in their functional groups lead to differences in their biological activities.
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Compound A | Thieno[3,2-b]pyridine core | Antitumor effects |
| Compound B | Modified benzamide structure | Enzyme inhibition |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
Core Heterocycle: The target compound’s thieno[2,3-c]pyridine core differs from the thiazolo[3,2-a]pyrimidine (e.g., compounds 11a/b) and pyrimido[2,1-b]quinazoline (compound 12) scaffolds in the evidence.
Substituent Profiles: The azepane-sulfonyl group in the target compound introduces a seven-membered ring with sulfonamide functionality, contrasting with the 2,4,6-trimethylbenzylidene (11a) or 4-cyanobenzylidene (11b) groups in analogs. The azepane moiety may improve metabolic stability compared to smaller substituents . The benzyl group at position 6 enhances lipophilicity relative to the 5-methylfuran-2-yl group in compound 12, which could influence membrane permeability .
Physicochemical Properties
| Compound | Core Structure | Key Substituents | Molecular Formula (Calc. MW) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| Target Compound (Hydrochloride) | Thieno[2,3-c]pyridine | Azepane-sulfonyl, benzyl | C30H32ClN3O5S2 (634.23 g/mol)* | Not Reported | Not Reported |
| (2Z)-2-(2,4,6-Trimethylbenzylidene)-11a | Thiazolo[3,2-a]pyrimidine | 2,4,6-Trimethylbenzylidene | C20H10N4O3S (386.08 g/mol) | 243–246 | 68 |
| (2Z)-2-(4-Cyanobenzylidene)-11b | Thiazolo[3,2-a]pyrimidine | 4-Cyanobenzylidene | C22H17N3O3S (403.11 g/mol) | 213–215 | 68 |
| Compound 12 | Pyrimido[2,1-b]quinazoline | 5-Methylfuran-2-yl | C17H10N4O3 (318.07 g/mol) | 268–269 | 57 |
*Calculated molecular weight based on structural formula.
Pharmacological and Biochemical Insights
Bioactivity Comparison
- Compound 12 : Exhibits a quinazoline core linked to a methylfuran group, which is associated with antitumor activity in preclinical models. Its high melting point (268–269°C) suggests strong crystalline stability .
- Compounds 11a/b: The thiazolo-pyrimidine derivatives show moderate bioactivity in preliminary screens, with the cyanobenzylidene group (11b) likely enhancing electronic interactions with target proteins .
- Target Compound : The azepane-sulfonyl group may confer selectivity for sulfonamide-sensitive enzymes (e.g., carbonic anhydrases), while the benzyl group could modulate blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
